![molecular formula C10H14N2O2 B5686968 1-(2-furoyl)-4-methylpiperazine](/img/structure/B5686968.png)
1-(2-furoyl)-4-methylpiperazine
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Overview
Description
“1-(2-furoyl)-4-methylpiperazine” is an organic compound featuring a piperazine ring connected to a furoyl group . This white crystalline solid, soluble in ethanol and methanol, finds extensive use in scientific research, particularly in biochemical and physiological studies .
Synthesis Analysis
The synthesis of “1-(2-furoyl)-4-methylpiperazine” involves several steps. Initial benzoyl chlorides were stirred with benzyl amine and cyclohexyl amine, respectively, in aqueous medium at pH 9 – 10 maintained by aqueous sodium carbonate . The resulting benzamides were refluxed with 1-(2-furoyl)piperazine in the presence of K2CO3 and CH3CN to acquire target compounds .
Molecular Structure Analysis
The molecular structure of “1-(2-furoyl)-4-methylpiperazine” has been confirmed by various spectroscopic techniques including 13C NMR, 1H NMR, IR, and EI-MS . The molecular formula of the compound is C9H12N2O2 .
Chemical Reactions Analysis
“1-(2-furoyl)-4-methylpiperazine” may be used to synthesize various compounds such as 2-[4-(2-furoyl) piperazin-1-yl]-4-amino-6-benzyloxy-7-methoxyquinazoline hydrochloride monohydrate .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-furoyl)-4-methylpiperazine” include a melting point of 67-70 °C (lit.) . The compound is hygroscopic and should be stored in a well-ventilated place with the container kept tightly closed .
Mechanism of Action
Safety and Hazards
“1-(2-furoyl)-4-methylpiperazine” is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
furan-2-yl-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-11-4-6-12(7-5-11)10(13)9-3-2-8-14-9/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFGWTBVHGSNMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-carbonyl)-4-methylpiperazine |
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